TDO2 Inhibitory Activity: 500 nM IC50 vs. Reference TDO2 Inhibitor Cpd-2 (14.8 nM)
4‑Chloro‑3‑(trifluoromethoxy)phenylacetonitrile inhibits recombinant human tryptophan 2,3‑dioxygenase (TDO2) with an IC50 of 500 nM, measured after 5 min preincubation followed by addition of L‑tryptophan and monitoring of N‑formylkynurenine formation [1]. In contrast, the optimized TDO2 inhibitor Cpd‑2 exhibits an IC50 of 14.8 nM in a human TDO2 cellular assay . While the compound is 34‑fold less potent than the lead inhibitor, it provides a structurally distinct chemical starting point for TDO2‑targeted probe development, offering different physicochemical properties (e.g., higher logP) that may be advantageous in specific assay formats.
| Evidence Dimension | Inhibition of human TDO2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 500 nM (recombinant enzyme assay) |
| Comparator Or Baseline | TDO2 inhibitor Cpd‑2: IC50 = 14.8 nM (cellular assay) |
| Quantified Difference | 34‑fold lower potency vs. Cpd‑2 |
| Conditions | Recombinant human TDO2, L‑tryptophan substrate, 5 min preincubation [1] |
Why This Matters
Provides a chemically distinct scaffold for TDO2 inhibitor development, enabling exploration of alternative structure–activity relationships where high lipophilicity may be beneficial.
- [1] BindingDB. BDBM50321386 (CHEMBL4170344). IC50: 500 nM against recombinant human TDO2. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50321386. View Source
